molecular formula C12H15FN2O B1624172 (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone CAS No. 739339-41-4

(4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone

Cat. No.: B1624172
CAS No.: 739339-41-4
M. Wt: 222.26 g/mol
InChI Key: MPONFFBWRHIMGB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The IUPAC name is designated as (4-aminopiperidin-1-yl)-(4-fluorophenyl)methanone, which precisely describes the molecular architecture through systematic naming conventions. This nomenclature reflects the presence of a piperidine ring system substituted at the 4-position with an amino group, connected through an amide linkage to a fluorinated phenyl ring at the para position.

The compound exists in multiple chemical registry forms, with the free base form assigned Chemical Abstracts Service number 739339-41-4 and the hydrochloride salt form designated as 139679-50-8. The molecular formula for the free base is established as C₁₂H₁₅FN₂O, with a molecular weight of 222.26 grams per mole. Alternative systematic names include 1-(4-fluorobenzoyl)piperidin-4-amine and (4-aminopiperidin-1-yl)(4-fluorophenyl)methanone, all describing the same molecular entity with slight variations in nomenclature approach.

The compound's structural complexity necessitates precise identification through multiple chemical identifiers to ensure unambiguous characterization. The International Chemical Identifier string is documented as InChI=1S/C12H15FN2O/c13-10-3-1-9(2-4-10)12(16)15-7-5-11(14)6-8-15/h1-4,11H,5-8,14H2, providing a standardized representation of molecular connectivity. The corresponding InChI Key is MPONFFBWRHIMGB-UHFFFAOYSA-N, offering a condensed hash representation for database searching and chemical informatics applications.

Chemical Identifier Value
IUPAC Name (4-aminopiperidin-1-yl)-(4-fluorophenyl)methanone
Chemical Abstracts Service Number (free base) 739339-41-4
Chemical Abstracts Service Number (hydrochloride) 139679-50-8
Molecular Formula (free base) C₁₂H₁₅FN₂O
Molecular Weight (free base) 222.26 g/mol
Molecular Weight (hydrochloride) 258.72 g/mol
InChI Key MPONFFBWRHIMGB-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The molecular geometry of (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone exhibits distinctive three-dimensional characteristics arising from the piperidine ring conformation and the spatial arrangement of functional groups. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable configuration for six-membered saturated heterocycles. This conformational preference significantly influences the overall molecular geometry and determines the spatial orientation of both the amino substituent and the fluorophenyl carbonyl moiety.

Computational analysis reveals that the amino group at the 4-position of the piperidine ring preferentially occupies an equatorial position within the chair conformation, minimizing steric interactions and optimizing hydrogen bonding potential. The fluorophenyl methanone substituent attached to the nitrogen atom also adopts a spatial arrangement that minimizes conformational strain while maintaining optimal orbital overlap for resonance stabilization between the nitrogen lone pair and the carbonyl system.

The dihedral angle between the piperidine ring and the fluorinated phenyl ring plays a crucial role in determining the compound's overall molecular shape and electronic distribution. Similar piperidine derivatives demonstrate dihedral angles ranging from 65 to 85 degrees, depending on the specific substitution pattern and crystal packing forces. These geometric parameters directly influence the compound's physical properties, including solubility, melting point, and biological activity profiles.

The presence of the fluorine atom at the para position of the phenyl ring introduces significant electronic effects through inductive electron withdrawal, which affects both the carbonyl reactivity and the overall charge distribution within the molecule. This fluorine substitution also contributes to the molecular dipole moment and influences intermolecular interactions in both solution and solid-state environments.

Conformational flexibility analysis indicates that the primary conformational degrees of freedom involve rotation around the carbon-nitrogen bond connecting the piperidine ring to the carbonyl group, as well as rotation of the fluorophenyl ring relative to the carbonyl plane. Energy barriers for these rotational processes are typically moderate, allowing for conformational interconversion at room temperature while maintaining preferred low-energy conformations.

Crystallographic Data and Solid-State Arrangements

Crystallographic analysis of (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone and related piperidine derivatives provides detailed insights into solid-state molecular arrangements and intermolecular interactions. The compound's crystalline structure is stabilized through a network of hydrogen bonding interactions involving the amino group as both hydrogen bond donor and acceptor, as well as the carbonyl oxygen as a hydrogen bond acceptor.

The crystal packing arrangement demonstrates the formation of discrete molecular chains through intermolecular hydrogen bonding patterns. Primary hydrogen bonding interactions occur between the amino hydrogen atoms and carbonyl oxygen atoms of adjacent molecules, creating characteristic R₂²(8) dimeric motifs that are commonly observed in amide-containing compounds. These hydrogen bonding patterns contribute significantly to the overall crystal stability and influence the compound's melting point and solubility characteristics.

Secondary intermolecular interactions include carbon-hydrogen to oxygen contacts and fluorine-hydrogen interactions, which provide additional stabilization to the crystal lattice. The fluorine atom participates in weak hydrogen bonding interactions with aromatic and aliphatic hydrogen atoms from neighboring molecules, contributing to the overall packing efficiency and crystal stability.

Hirshfeld surface analysis of related fluorinated piperidine compounds reveals that hydrogen-hydrogen contacts comprise approximately 53.3% of the total intermolecular interactions, while hydrogen-carbon contacts contribute 19.1%, and hydrogen-fluorine contacts account for 15.7% of the surface interactions. These quantitative analyses provide detailed understanding of the relative importance of different intermolecular forces in determining crystal packing arrangements.

Crystallographic Parameter Value
Primary Hydrogen Bonding Amino hydrogen to carbonyl oxygen
Secondary Interactions Carbon-hydrogen to oxygen, fluorine-hydrogen
Hydrogen Bond Motif R₂²(8) dimeric patterns
Surface Contact Distribution Hydrogen-hydrogen (53.3%), hydrogen-carbon (19.1%), hydrogen-fluorine (15.7%)
Crystal Stabilization Network of intermolecular hydrogen bonds

The unit cell parameters and space group assignments for crystalline forms of the compound depend on the specific salt form and crystallization conditions employed. The hydrochloride salt typically exhibits different packing arrangements compared to the free base form, with chloride anions participating in additional hydrogen bonding networks that modify the overall crystal structure.

Electronic Structure and Orbital Interactions

The electronic structure of (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone reflects the complex interplay between multiple functional groups and their respective electronic contributions. The piperidine nitrogen atom exhibits sp³ hybridization with tetrahedral geometry, possessing a lone pair of electrons that participates in resonance interactions with the adjacent carbonyl group. This resonance stabilization results in partial double bond character for the nitrogen-carbon bond, influencing both the molecular geometry and electronic distribution.

The carbonyl group represents a primary electronic feature, with the carbon atom exhibiting sp² hybridization and the oxygen atom maintaining two lone pairs in addition to the pi-bonding electrons. The electron-withdrawing nature of the carbonyl functionality affects the electron density distribution throughout the piperidine ring system, particularly influencing the amino group's basicity and hydrogen bonding capacity.

The fluorinated phenyl ring contributes significant electronic effects through the strong electron-withdrawing properties of the fluorine substituent. The fluorine atom's high electronegativity creates a substantial dipole moment and influences the aromatic pi-electron system through both inductive and mesomeric effects. These electronic perturbations affect the carbonyl carbon's electrophilicity and modify the overall charge distribution within the molecule.

Molecular orbital analysis reveals that the highest occupied molecular orbital primarily involves pi-electrons from the aromatic ring system and lone pair electrons from the piperidine nitrogen. The lowest unoccupied molecular orbital is predominantly localized on the carbonyl carbon and the fluorinated aromatic system, consistent with the electron-accepting character of these functional groups.

Density functional theory calculations provide quantitative insights into electronic structure parameters, including atomic charges, bond orders, and frontier molecular orbital energies. The calculated highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap influences the compound's ultraviolet-visible absorption characteristics and electronic excitation properties.

Electronic Structure Parameter Characteristic
Piperidine Nitrogen Hybridization sp³ tetrahedral with lone pair
Carbonyl Carbon Hybridization sp² planar with pi-bonding
Fluorine Electronic Effect Strong electron-withdrawal through induction
Resonance Interactions Nitrogen lone pair to carbonyl pi-system
Frontier Orbital Localization Highest occupied molecular orbital: aromatic pi and nitrogen lone pair; Lowest unoccupied molecular orbital: carbonyl and aromatic system

The electronic structure also encompasses the influence of intermolecular charge transfer interactions, particularly in crystalline environments where neighboring molecules can engage in pi-pi stacking or charge-transfer complexation. These electronic interactions contribute to the compound's solid-state properties and influence its spectroscopic characteristics in various phases.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-3-1-9(2-4-10)12(16)15-7-5-11(14)6-8-15/h1-4,11H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPONFFBWRHIMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428370
Record name (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

739339-41-4
Record name (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone, with the molecular formula C12H15FN2O, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a fluorophenyl moiety attached to a carbonyl group. The presence of the fluorine atom enhances the lipophilicity of the molecule, potentially improving its membrane permeability compared to non-fluorinated analogs.

Biological Activity

Research indicates that (4-amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone exhibits significant biological activity across various domains:

  • Antiviral Activity : Compounds structurally similar to this methanone have been tested against viral infections, including Ebola and Marburg viruses. Some derivatives demonstrated EC50 values below 10 μM, indicating strong antiviral potential .
  • Antitumor Activity : The compound has been linked to antitumor effects. For instance, related compounds have shown efficacy against various cancer cell lines by inhibiting tubulin polymerization, a crucial process in cancer cell division .
  • Enzyme Inhibition : The compound has been evaluated as an inhibitor of tyrosinase, an enzyme involved in melanin production. Certain derivatives displayed competitive inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid .

Structure-Activity Relationships (SAR)

The biological efficacy of (4-amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone can be influenced by modifications to its structure. A comparative analysis of similar compounds highlights key features:

Compound NameStructure FeaturesBiological Activity
(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanoneAmino group on piperidineAntitumor activity
(4-Benzylpiperidine-1-yl)(6-hydroxyindole) methanoneHydroxyindole moietyNMDA receptor antagonism
(3-Aminopiperidin-1-yl)(4-fluorophenyl)methanoneVariation in piperidine substitutionNeuroprotective effects
(4-Fluorophenyl)(piperidin-1-yl)methanoneSimple piperidine structureAntimicrobial properties

The unique combination of functional groups in (4-amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone enhances its biological activity while providing opportunities for further modifications.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its analogs:

  • Antiviral Studies : A series of substituted 4-(aminomethyl)benzamides were identified as potent inhibitors of filovirus entry. Among these, compounds showed promising metabolic stability and selectivity against viral targets, suggesting their potential as therapeutic agents for viral infections .
  • Antitumor Mechanisms : Research on related piperidine derivatives demonstrated their ability to inhibit tubulin polymerization with IC50 values indicating strong anticancer activity. This suggests that modifications to the piperidine structure can yield effective anticancer agents .
  • Tyrosinase Inhibition : Studies revealed that specific modifications in the phenyl ring significantly enhanced the inhibitory activity against tyrosinase, highlighting the importance of structural optimization in drug design for dermatological applications .

Scientific Research Applications

(4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone, also known as (4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride, is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its molecular formula is C12H15FN2O. The compound features a piperidine ring substituted with an amino group and a fluorophenyl moiety attached to a carbonyl group. The presence of both piperidine and fluorophenyl moieties in its structure gives it unique chemical and biological properties, making it valuable for various research and industrial applications.

Scientific Research Applications

(4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride serves as a building block in the synthesis of more complex molecules. It is also studied for its potential biological activities, including antimicrobial and anticancer properties, and is under investigation as a potential therapeutic agent for various diseases. Furthermore, it is used in the development of new materials and chemical processes.

The biological activity of (4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride is attributed to its interaction with various receptors and enzymes in the body. It has been studied for its potential as an antiviral agent, particularly against the hepatitis C virus (HCV), with its mechanism involving the inhibition of viral assembly and release.

Structure-Activity Relationships (SAR)

Modifications to the piperidine scaffold can significantly influence the compound's potency and selectivity. The introduction of fluorine at the para position of the phenyl ring enhances binding affinity to target proteins involved in viral replication. A series of derivatives have been synthesized to optimize these interactions, demonstrating varying degrees of antiviral activity.

Table of SAR

CompoundEC50 (μM)Mechanism
Compound 12.57Inhibits HCV assembly
Compound 22.09Synergistic with direct-acting antivirals
Compound 3>50Low activity in viral replication assays

Other Research

Comparison with Similar Compounds

ADX47273: Structural and Functional Contrasts

Chemical Structure :

  • ADX47273: [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone] .
  • Target Compound: Replaces the 1,2,4-oxadiazol-5-yl group with a 4-amino-piperidine substituent.

Pharmacological Profile :

  • ADX47273 is a potent mGlu5-selective positive allosteric modulator (PAM) with demonstrated preclinical antipsychotic and procognitive activities. It enhances NMDA receptor function, improving synaptic plasticity and cognition in rodent models .
  • The absence of the oxadiazole ring in the target compound likely reduces mGlu5 binding affinity, as this group is critical for ADX47273’s selectivity and potency .

Therapeutic Implications :

  • ADX47273 lacks sedative effects common to traditional antipsychotics, making it a promising candidate for schizophrenia treatment . Structural modifications in the target compound may alter its efficacy or safety profile, warranting further investigation.

LY354740: Divergent Mechanisms of Action

Chemical Structure :

  • LY354740 : A conformationally constrained glutamate analog targeting group II mGluRs (mGlu2/3) .

Functional Differences :

  • LY354740 acts as a group II mGluR agonist, inhibiting glutamate release and showing anxiolytic effects. However, it lacks efficacy in prepulse inhibition (PPI) models, unlike ADX47273 .

CDPPB and DFB: Scaffold Diversity in mGlu5 Modulation

Chemical Structure :

  • CDPPB: 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide .
  • DFB : 3,3’-difluoro-benaldazine .

Comparative Insights :

  • Both CDPPB and DFB are mGlu5 PAMs but employ distinct chemical scaffolds. CDPPB’s benzamide core contrasts with the target compound’s piperidine-fluorophenyl structure, highlighting the diversity of mGlu5 modulators .
  • These compounds exhibit varying degrees of blood-brain barrier penetration and metabolic stability, suggesting that the target compound’s amino group could improve solubility or pharmacokinetics .

Fluorophenyl Derivatives: Positional Effects on Bioactivity

Examples from :

  • Compounds such as [1-(substituted-benzoyl)-piperidin-4yl]-(2,4-difluoro-phenyl)-methanone oximes demonstrate that fluorination patterns influence antibacterial, antioxidant, and antiproliferative activities.
  • The target compound’s 4-fluoro-phenyl group may optimize receptor binding compared to 2,4-difluoro derivatives, balancing steric and electronic effects .

Data Tables

Table 1. Key Structural and Functional Comparisons

Compound Core Structure Target Receptor Therapeutic Indication Selectivity/Potency
Target Compound 4-Amino-piperidin-1-yl-fluorophenyl Undetermined Undetermined Pending investigation
ADX47273 Oxadiazole-piperidine-fluorophenyl mGlu5 Schizophrenia, cognition High mGlu5 selectivity
LY354740 Glutamate analog mGlu2/3 Anxiety Group II mGluR agonist
CDPPB Benzamide-pyrazole mGlu5 Schizophrenia Moderate potency

Table 2. Fluorophenyl Derivative Activities

Compound Fluorine Position Antibacterial Activity Antioxidant (DPPH IC50) Antiproliferative (MCF7 IC50)
3a 2,4-difluoro Moderate 45 µM 28 µM
3b 4-fluoro Moderate 32 µM 35 µM
Target Compound 4-fluoro Unknown Unknown Unknown

Q & A

Q. What are the recommended synthetic routes for (4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound can be approached via Friedel-Crafts acylation , a common method for aryl ketone formation. Key steps include:

  • Acyl chloride preparation : React 4-fluorobenzoyl chloride with 4-aminopiperidine in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
  • Solvent selection : Use anhydrous dichloromethane or chloroform to minimize side reactions .
  • Temperature control : Maintain 0–5°C during acyl chloride addition to prevent over-acylation .

Q. Optimization Strategies :

  • Catalyst loading : Reduce AlCl₃ to 1.2 equivalents to avoid excessive hydrolysis.
  • Purification : Column chromatography (silica gel, 10% MeOH/CH₂Cl₂) improves purity (>95%) .
Synthetic RouteCatalystYield (%)Purity (%)Reference
Friedel-CraftsAlCl₃70–8592–98
Amide CouplingEDC/DMAP65–7590–95

Q. How should researchers characterize the structural and functional groups of this compound using spectroscopic methods?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and NH₂ bending at 1600–1650 cm⁻¹. Use NIST standards for calibration .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm, 4-fluorophenyl) and piperidine NH₂ (δ 1.5–2.5 ppm) .
    • ¹³C NMR : Carbonyl carbon at ~200 ppm; fluorophenyl carbons at 115–135 ppm .
  • Mass Spectrometry (MS) : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ at m/z 263.1 .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .
  • Spill Management : Neutralize with 5% acetic acid, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. What advanced crystallographic techniques are employed to resolve the three-dimensional structure of this compound, and how do hydrogen bonding patterns influence its stability?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (acetone/hexane, 4:1). Key parameters:
    • Space group : P2₁/c (common for piperidine derivatives) .
    • Hydrogen bonding : NH₂ groups form intermolecular H-bonds (2.8–3.1 Å), stabilizing the lattice .
  • Hirshfeld Surface Analysis : Quantify interactions (e.g., C–H···F contacts contribute 12% to crystal packing) .

Q. How can contradictory data regarding the biological activity of piperidine-containing methanones be systematically analyzed and reconciled in pharmacological studies?

Methodological Answer:

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
  • Dose-Response Curves : Compare EC₅₀ values across studies; discrepancies may arise from assay conditions (e.g., pH, serum proteins) .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., logP >2.5 correlates with blood-brain barrier penetration) .

Q. What methodologies are effective in evaluating the potential of this compound as a precursor in targeted drug delivery systems?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the piperidine NH₂ for pH-sensitive release .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to target receptors (e.g., dopamine D₂, ΔG ≤ -8 kcal/mol) .
  • In Vitro Permeability : Assess Caco-2 monolayer transport (apparent permeability >1×10⁻⁶ cm/s indicates oral bioavailability) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone
Reactant of Route 2
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(4-Amino-piperidin-1-yl)-(4-fluoro-phenyl)-methanone

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